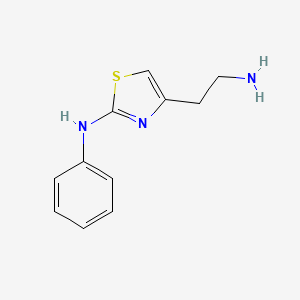

2-Anilino-4-(2-aminoethyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Anilino-4-(2-aminoethyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C11H13N3S, and it has a molecular weight of 219.31 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-(2-aminoethyl)thiazole typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . The general procedure involves:

- Mixing ethyl bromopyruvate and thiourea in ethanol.

- Refluxing the mixture for 24 hours.

- Monitoring the reaction progress using TLC.

- Isolating the product by filtration and purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Anilino-4-(2-aminoethyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of amino and thiazole groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Anilino-4-(2-aminoethyl)thiazole serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown a broad pharmacological spectrum, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent inhibitory activity against various cancer cell lines, such as breast, lung, and prostate cancers. For instance, certain derivatives demonstrated selective cytotoxicity against glioblastoma and melanoma cells while showing low toxicity to normal cells .

- Antimicrobial Properties : Compounds related to this compound have displayed significant antibacterial and antifungal activities. These compounds disrupt cellular processes in pathogens, making them potential candidates for new antimicrobial therapies .

Biochemical Research

The compound is extensively utilized in biochemical studies focusing on enzyme inhibition and receptor binding:

- Enzyme Inhibition : Studies have identified this compound as an effective inhibitor of specific enzymes involved in cancer progression. For example, it has been shown to inhibit valosin-containing protein, which plays a role in cancer cell survival .

- Receptor Binding Studies : The compound's structural features allow it to interact with various biological receptors, providing insights into drug interactions and biological pathways .

Material Science

In material science, this compound is explored for its potential in developing novel materials:

- Polymers and Coatings : The compound's unique properties contribute to the synthesis of durable polymers and coatings that enhance functionality in various applications .

Agricultural Chemistry

The compound finds applications in agricultural chemistry, particularly in the development of agrochemicals:

- Pesticides and Herbicides : Research efforts aim to utilize this compound in creating environmentally friendly pesticides that target specific pests without harming beneficial organisms .

Diagnostic Tools

Recent studies suggest potential applications of this compound in diagnostics:

- Biomarker Detection : There is ongoing research into using this compound for developing assays that can detect specific biological markers, which could improve medical testing accuracy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 2-Anilino-4-(2-aminoethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to their active sites . This inhibition disrupts essential biological processes, leading to antimicrobial and antifungal effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: Shares the thiazole ring structure and exhibits similar biological activities.

4-Thiazoleethanamine: Contains a thiazole ring and an aminoethyl group, similar to 2-Anilino-4-(2-aminoethyl)thiazole.

2-(Phenylamino)-2,3-dihydrothiazol-4-yl)ethan-1-amine: Another compound with a similar structure and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of aniline and thiazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Activité Biologique

2-Anilino-4-(2-aminoethyl)thiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its antimicrobial, anticancer, and potential therapeutic applications, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3S, with a molecular weight of approximately 225.31 g/mol. The thiazole ring, combined with an aniline moiety and an aminoethyl side chain, contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . A study highlighted that derivatives of the thiazole series demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen, suggesting strong potential as anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | <1 | Mycobacterium tuberculosis |

| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | 0.5 | Mycobacterium tuberculosis |

| Phenyl urea analog | 0.3 | Mycobacterium tuberculosis |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives with specific substitutions at the thiazole core have demonstrated potent cytotoxicity against hepatocellular carcinoma (HepG2) and other cancer cell lines .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HepG2 |

| 4-Fluorobenzyldehyde derivative | 10 | HepG2 |

| Thiadiazine derivative | 20 | VERO |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Interference with Cellular Processes : It can disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

- Selectivity for Target Cells : Studies indicate that certain analogs show selectivity for mycobacterial species over mammalian cells, which is crucial for therapeutic applications .

Case Studies

- Study on Antimycobacterial Activity : A comprehensive evaluation found that modifications at the C-2 and C-4 positions of the thiazole ring significantly affected the antimycobacterial potency. The introduction of lipophilic groups at these positions enhanced activity while maintaining selectivity .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various thiazole derivatives on mammalian cell lines, revealing that while some compounds exhibited high cytotoxicity, others maintained low toxicity profiles, making them suitable candidates for further development .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLIBPVYYKEUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.